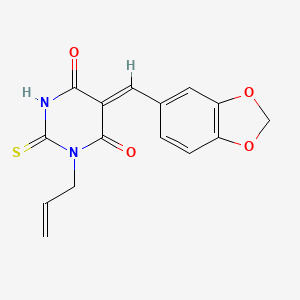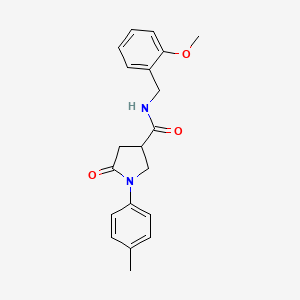![molecular formula C24H24FN3O2 B5169581 N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)
N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide, commonly known as FP-PCT or Compound 1, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidinecarboxamide compounds and has been studied extensively for its ability to modulate the activity of various biological targets.
Mecanismo De Acción
The mechanism of action of FP-PCT involves its ability to bind to specific biological targets and modulate their activity. It has been shown to bind to the ATP binding site of various kinases and inhibit their activity. FP-PCT has also been found to bind to the CXCR4 receptor and inhibit its activity. Additionally, it has been shown to inhibit the activity of HDAC6 by binding to its catalytic domain.
Biochemical and Physiological Effects:
FP-PCT has been found to have various biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and survival by inhibiting the activity of various kinases such as PI3K, mTOR, and AKT. It has also been found to inhibit cancer cell migration and invasion by inhibiting the activity of the CXCR4 receptor. Additionally, FP-PCT has been shown to have anti-inflammatory effects by inhibiting the activity of HDAC6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FP-PCT in lab experiments is its high potency and selectivity for its biological targets. It has also been found to have good pharmacokinetic properties, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using FP-PCT in lab experiments is its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on FP-PCT. One of the areas of research is the development of FP-PCT derivatives that have improved pharmacokinetic properties and are more potent and selective for their biological targets. Another area of research is the investigation of FP-PCT in combination with other drugs for the treatment of cancer and other diseases. Additionally, there is a need for further research on the mechanism of action of FP-PCT and its effects on various biological targets.
Métodos De Síntesis
The synthesis of FP-PCT is a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 2-fluorophenol with 4-bromoanisole to form 4-(2-fluorophenoxy)phenyl-4-bromoanisole. This intermediate is then reacted with 3-pyridinecarboxaldehyde to form 1-(3-pyridinylmethyl)-4-(2-fluorophenoxy)phenyl-4-bromoanisole. Finally, the key step involves the reaction of this intermediate with piperidinecarboxamide to form FP-PCT.
Aplicaciones Científicas De Investigación
FP-PCT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to modulate the activity of various biological targets such as kinases, receptors, and enzymes. FP-PCT has been found to inhibit the activity of various kinases such as PI3K, mTOR, and AKT, which are involved in cancer cell proliferation and survival. It has also been shown to inhibit the activity of various receptors such as CXCR4, which is involved in cancer cell migration and invasion. FP-PCT has also been found to modulate the activity of various enzymes such as HDAC6, which is involved in inflammation and neurodegeneration.
Propiedades
IUPAC Name |
N-[4-(2-fluorophenoxy)phenyl]-1-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c25-22-5-1-2-6-23(22)30-21-9-7-20(8-10-21)27-24(29)19-11-14-28(15-12-19)17-18-4-3-13-26-16-18/h1-10,13,16,19H,11-12,14-15,17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURWDKAWNOCMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)

![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)

![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)
![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
![(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5169552.png)

![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)

![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)

![1-(3-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5169597.png)
